molecular formula C12H10N4 B2969514 1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 150638-32-7

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2969514
CAS No.: 150638-32-7
M. Wt: 210.24
InChI Key: CUWMQXUVJCCLAO-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring fused with a pyridine ring

Preparation Methods

. This method is favored for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, an azide, and an alkyne in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole ring.

Chemical Reactions Analysis

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways depend on the nature of the metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form stable coordination complexes with a variety of metal ions, making it a versatile ligand in both chemical and biological research.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-4-12-11(3-1)14-15-16(12)9-10-5-7-13-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWMQXUVJCCLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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